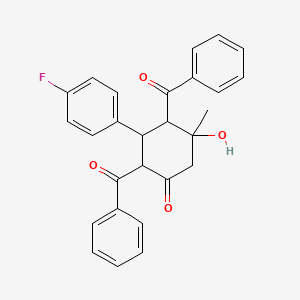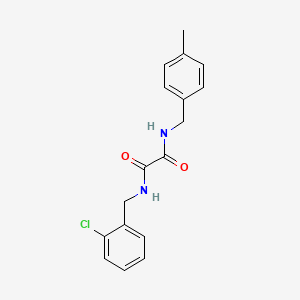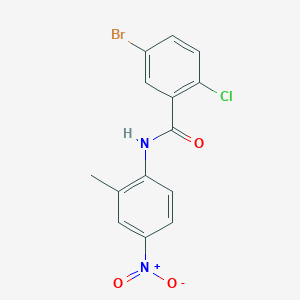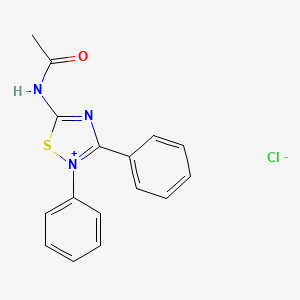
2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is a chemical compound that is commonly referred to as EF-24. It is a synthetic curcumin analog that has been extensively studied for its anti-cancer properties. EF-24 has been shown to inhibit the growth of various cancer cells while having minimal effects on normal cells.
Mecanismo De Acción
EF-24 exerts its anti-cancer effects by targeting multiple signaling pathways that are involved in cancer cell growth and survival. EF-24 has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. EF-24 also inhibits the STAT3 pathway, which is involved in cancer cell proliferation and survival. Furthermore, EF-24 has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EF-24 has been shown to have minimal toxicity to normal cells while having potent anti-cancer effects on cancer cells. EF-24 has been shown to induce apoptosis, or programmed cell death, in cancer cells. EF-24 has also been shown to inhibit cancer cell migration and invasion. In addition, EF-24 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF-24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. EF-24 has been extensively studied for its anti-cancer properties, and there is a wealth of information available on its mechanism of action and effects on cancer cells. However, EF-24 has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its effects on normal cells and its potential side effects.
Direcciones Futuras
There are several future directions for the study of EF-24. One direction is to investigate its effects on other types of cancer cells, such as ovarian and colon cancer cells. Another direction is to investigate its potential as a sensitizer for immunotherapy. EF-24 has also been shown to have anti-inflammatory effects, and there is potential for it to be used in the treatment of inflammatory diseases such as arthritis. Furthermore, EF-24 has been shown to have anti-aging effects in animal models, and there is potential for it to be used in the development of anti-aging therapies.
Conclusion:
In conclusion, EF-24 is a synthetic curcumin analog that has been extensively studied for its anti-cancer properties. EF-24 has been shown to inhibit the growth of various cancer cells while having minimal effects on normal cells. EF-24 exerts its anti-cancer effects by targeting multiple signaling pathways that are involved in cancer cell growth and survival. EF-24 has several advantages for lab experiments, including its ease of synthesis and extensive research on its effects. There are several future directions for the study of EF-24, including investigating its effects on other types of cancer cells and its potential as an anti-aging therapy.
Métodos De Síntesis
The synthesis of EF-24 involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde and acetone to form 4-fluoro-1-phenyl-2-propanone. This intermediate is then reacted with benzoyl chloride in the presence of sodium hydroxide to form 2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
EF-24 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, lung, and pancreatic cancer cells. EF-24 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer properties, EF-24 has been shown to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
2,4-dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FO4/c1-27(32)16-21(29)23(25(30)18-8-4-2-5-9-18)22(17-12-14-20(28)15-13-17)24(27)26(31)19-10-6-3-7-11-19/h2-15,22-24,32H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNXADANTWLGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibenzoyl-3-(4-fluorophenyl)-5-hydroxy-5-methyl-1-cyclohexanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)
![2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)


![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)
![3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)